molecular formula C6H4N4O2S B6227763 6-nitrothieno[2,3-d]pyrimidin-4-amine CAS No. 1864155-54-3

6-nitrothieno[2,3-d]pyrimidin-4-amine

Cat. No.: B6227763
CAS No.: 1864155-54-3
M. Wt: 196.19 g/mol
InChI Key: RIJGJQDJTPACJC-UHFFFAOYSA-N
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Description

6-Nitrothieno[2,3-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the thienopyrimidine family. It is characterized by a fused ring system consisting of a thiophene ring and a pyrimidine ring, with a nitro group at the 6th position and an amino group at the 4th position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-nitrothieno[2,3-d]pyrimidin-4-amine typically involves the cyclization of thiophene derivatives with appropriate reagents. One common method includes the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid to yield thieno[2,3-d]pyrimidin-4-ones, which can then be nitrated to introduce the nitro group at the 6th position .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency of the cyclization and nitration steps .

Chemical Reactions Analysis

Types of Reactions: 6-Nitrothieno[2,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-nitrothieno[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The compound can also inhibit specific enzymes and signaling pathways, contributing to its antimicrobial and anticancer activities .

Comparison with Similar Compounds

Uniqueness: 6-Nitrothieno[2,3-d]pyrimidin-4-amine is unique due to the presence of both a nitro group and an amino group, which confer distinct reactivity and biological activity.

Properties

CAS No.

1864155-54-3

Molecular Formula

C6H4N4O2S

Molecular Weight

196.19 g/mol

IUPAC Name

6-nitrothieno[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C6H4N4O2S/c7-5-3-1-4(10(11)12)13-6(3)9-2-8-5/h1-2H,(H2,7,8,9)

InChI Key

RIJGJQDJTPACJC-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC2=NC=NC(=C21)N)[N+](=O)[O-]

Purity

95

Origin of Product

United States

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